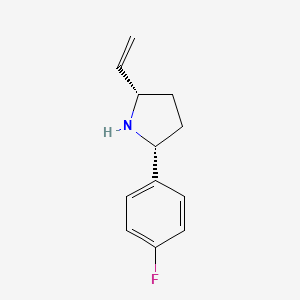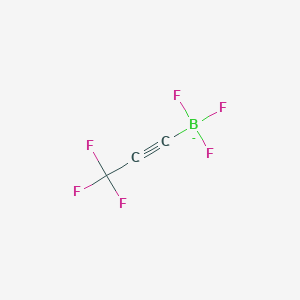
1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound belonging to the imidazolidinone family It is characterized by its unique structure, which includes two methoxy groups and four methyl groups attached to an imidazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazolidinone derivatives, while substitution reactions can produce various substituted imidazolidinones.
Applications De Recherche Scientifique
1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of functional materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism by which 1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: This compound is similar in structure but lacks the methoxy groups.
2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with similar functional groups, used in various chemical applications.
Uniqueness
1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its specific combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
88571-42-0 |
|---|---|
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1,3-dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C9H18N2O3/c1-8(2)7(12)10(13-5)9(3,4)11(8)14-6/h1-6H3 |
Clé InChI |
BCPSWTCSBIOGGE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(N1OC)(C)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12949201.png)

![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)



![Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12949231.png)



![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12949284.png)
